Cas no 1314725-00-2 (1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid)

1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid
- EN300-1986354
- 1314725-00-2
-
- インチ: 1S/C10H9ClO3/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5,12H,3-4H2,(H,13,14)
- InChIKey: LLBWPHCKPRZFOR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)O)C1(C(=O)O)CC1
計算された属性
- せいみつぶんしりょう: 212.0240218g/mol
- どういたいしつりょう: 212.0240218g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 57.5Ų
1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1986354-2.5g |
1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314725-00-2 | 2.5g |
$1988.0 | 2023-09-16 | ||
Enamine | EN300-1986354-0.25g |
1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314725-00-2 | 0.25g |
$933.0 | 2023-09-16 | ||
Enamine | EN300-1986354-5g |
1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314725-00-2 | 5g |
$2940.0 | 2023-09-16 | ||
Enamine | EN300-1986354-1.0g |
1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314725-00-2 | 1g |
$1014.0 | 2023-06-03 | ||
Enamine | EN300-1986354-5.0g |
1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314725-00-2 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1986354-10.0g |
1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314725-00-2 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1986354-1g |
1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314725-00-2 | 1g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1986354-0.5g |
1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314725-00-2 | 0.5g |
$974.0 | 2023-09-16 | ||
Enamine | EN300-1986354-0.1g |
1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314725-00-2 | 0.1g |
$892.0 | 2023-09-16 | ||
Enamine | EN300-1986354-0.05g |
1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid |
1314725-00-2 | 0.05g |
$851.0 | 2023-09-16 |
1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid 関連文献
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1. Book reviews
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to 1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 1314725-00-2)
1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1314725-00-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by a cyclopropane ring substituted with a carboxylic acid functionality and an aromatic phenyl group bearing chloro and hydroxyl substituents. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and molecular biology.
The structural motif of 1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid consists of a rigid three-membered cyclopropane ring, which is known to introduce conformational constraints and enhance metabolic stability. This structural feature is particularly valuable in medicinal chemistry, as it can influence the binding affinity and selectivity of the compound towards biological targets. The presence of both chloro and hydroxyl groups on the aromatic ring further diversifies its chemical reactivity, enabling various synthetic modifications and functionalizations that could be exploited in the development of novel therapeutic agents.
In recent years, there has been growing interest in the exploration of cyclopropane-containing compounds due to their distinct pharmacological properties. Cyclopropanes are known to exhibit unique interactions with biological macromolecules, often leading to high binding affinities and selectivity. For instance, studies have demonstrated that cyclopropane derivatives can interact with enzymes and receptors in ways that are different from their linear counterparts, providing a basis for designing more effective drugs. The compound 1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid is no exception, and its potential applications in this domain are under active investigation.
One of the most compelling aspects of 1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid is its potential as a building block for more complex molecules. The carboxylic acid group can be readily modified through esterification, amidation, or other reactions to create derivatives with tailored physicochemical properties. Similarly, the aromatic ring can undergo further functionalization, allowing for the introduction of additional substituents that could modulate biological activity. These synthetic possibilities make this compound an attractive scaffold for medicinal chemists seeking to develop new drugs.
Recent research has begun to uncover the biological significance of 1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid. Initial studies have suggested that this compound may exhibit inhibitory activity towards certain enzymes and receptors involved in inflammatory pathways. The chloro and hydroxyl substituents on the aromatic ring are particularly important in these interactions, as they can engage in hydrogen bonding and other non-covalent interactions with biological targets. Further investigation is needed to fully elucidate its mechanism of action and potential therapeutic applications.
The synthesis of 1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The cyclopropane ring is notoriously difficult to introduce into organic molecules due to its strain energy, but modern synthetic methods have made significant progress in addressing this issue. Techniques such as transition-metal-catalyzed cyclopropanation reactions have enabled the efficient construction of cyclopropane-containing compounds like this one. Additionally, the presence of multiple functional groups requires careful consideration during synthesis to ensure high yields and purity.
In conclusion, 1-(4-chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 1314725-00-2) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility, make it a valuable tool for drug discovery and molecular biology. As our understanding of its biological activity grows, so too will its importance in the development of novel therapeutic agents. Future studies should focus on elucidating its mechanism of action and exploring its potential applications in medicine.
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